molecular formula C5H8KNO2S3 B120801 Potassium 3-sulfolanyldithiocarbamate CAS No. 144089-87-2

Potassium 3-sulfolanyldithiocarbamate

Cat. No.: B120801
CAS No.: 144089-87-2
M. Wt: 249.4 g/mol
InChI Key: LVYMNMYNYRQFAC-UHFFFAOYSA-M
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Description

Potassium 3-sulfolanyldithiocarbamate: is a chemical compound with the molecular formula C₄H₇KNO₄S₄. It is known for its unique structure, which includes a sulfolane ring and a dithiocarbamate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Scientific Research Applications

Chemistry: Potassium 3-sulfolanyldithiocarbamate is used as a ligand in coordination chemistry to form stable complexes with transition metals

Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also investigated for its potential as an enzyme inhibitor.

Medicine: this compound has been explored for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of other diseases.

Industry: In industrial applications, this compound is used as a vulcanization accelerator in the rubber industry and as a flotation agent in mineral processing.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-sulfolanyldithiocarbamate can be synthesized through the reaction of sulfolane with carbon disulfide and potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Potassium 3-sulfolanyldithiocarbamate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the dithiocarbamate group.

Comparison with Similar Compounds

    Potassium ethylxanthate: Used in mineral processing as a flotation agent.

    Potassium dimethyldithiocarbamate: Used as a biocide and in the rubber industry.

    Potassium diethyldithiocarbamate: Used in analytical chemistry for metal ion detection.

Uniqueness: Potassium 3-sulfolanyldithiocarbamate is unique due to its sulfolane ring, which imparts distinct chemical properties compared to other dithiocarbamates. This structural feature enhances its stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYMNMYNYRQFAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8KNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144089-87-2
Record name SULFOCARBATHION POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88L80298K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 3-sulfolanyldithiocarbamate
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Potassium 3-sulfolanyldithiocarbamate
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Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 4
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 5
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 6
Potassium 3-sulfolanyldithiocarbamate
Customer
Q & A

Q1: What happens when potassium 3-sulfolanyldithiocarbamate is exposed to hydrated electrons in aqueous solutions?

A1: The study reveals that hydrated electrons readily interact with this compound at two distinct sites: the sulfonyl group and the dithiocarbamate group []. This interaction leads to the formation of two anion radicals:

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